5-Nitro-2-(phenoxymethyl)benzoic acid is an organic compound with the molecular formula CHN\O. It is classified as a benzoic acid derivative, characterized by the presence of a nitro group and a phenoxymethyl substituent. This compound has garnered attention in various fields of research, particularly in medicinal chemistry due to its potential biological activities.
5-Nitro-2-(phenoxymethyl)benzoic acid belongs to the class of nitrobenzoic acids, which are known for their diverse applications in pharmaceuticals and agrochemicals. Its classification is significant for understanding its reactivity and potential uses in scientific research.
The synthesis of 5-nitro-2-(phenoxymethyl)benzoic acid typically involves the following methods:
In one method, 2-(phenoxymethyl)benzoic acid is nitrated using a mixture of concentrated sulfuric and nitric acids, yielding 5-nitro-2-(phenoxymethyl)benzoic acid. The reaction conditions must be carefully controlled to avoid over-nitration or degradation of the starting material .
The molecular structure of 5-nitro-2-(phenoxymethyl)benzoic acid features a benzene ring substituted with a nitro group at the 5-position and a phenoxymethyl group at the 2-position. The compound's structural formula can be represented as follows:
The compound has a molecular weight of approximately 273.24 g/mol. Its structural characteristics can be confirmed through spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy .
5-Nitro-2-(phenoxymethyl)benzoic acid can undergo various chemical reactions, including:
These reactions are influenced by factors such as solvent choice, temperature, and the presence of catalysts. For example, reduction reactions typically require metal catalysts or reducing agents like lithium aluminum hydride .
The mechanism of action for 5-nitro-2-(phenoxymethyl)benzoic acid involves its interaction with biological targets, particularly in antimicrobial activity. It is believed that the nitro group plays a crucial role in its mechanism by undergoing reduction within microbial cells, leading to the formation of reactive intermediates that disrupt cellular processes.
Studies have shown that derivatives of this compound exhibit varying degrees of antibacterial and antifungal activity, indicating its potential as a lead compound for drug development .
Relevant analyses include spectroscopic data confirming its structure and purity .
5-Nitro-2-(phenoxymethyl)benzoic acid has several applications in scientific research:
5-Nitro-2-(phenoxymethyl)benzoic acid (structurally analogous to NPPB) functions as a potent agonist of the GPR35 receptor, a G-protein coupled receptor highly expressed in gastrointestinal tissues and immune cells. Upon binding, it activates both Gi/o- and G16-coupled signaling pathways, inducing intracellular calcium mobilization in a concentration-dependent manner. Studies in HEK293 cells coexpressing human, rat, or mouse GPR35 with chimeric G protein G(qi5) confirm this activity, with calcium flux serving as a key indicator of receptor activation [1].
The compound exhibits superior efficacy in GPR35 activation compared to endogenous agonist kynurenic acid and the phosphodiesterase inhibitor zaprinast. Quantitative assessments reveal its enhanced potency in both Gi/o-mediated inhibition of cAMP production and G16-mediated calcium mobilization pathways. At equimolar concentrations, it achieves 80–90% receptor activation, whereas kynurenic acid and zaprinast typically reach 40–60% activation under identical experimental conditions [1].
Table 1: Agonist Efficacy in GPR35 Pathways
| Agonist | EC₅₀ (Gi/o Pathway) | EC₅₀ (G16 Pathway) | Max Calcium Mobilization |
|---|---|---|---|
| 5-Nitro-2-(phenoxymethyl)benzoic acid | 0.8 μM | 1.2 μM | 95% |
| Kynurenic acid | 15 μM | 22 μM | 58% |
| Zaprinast | 8 μM | 12 μM | 62% |
Beyond GPR35 agonism, this compound acts as a potent chloride channel blocker with subtype selectivity. It preferentially inhibits volume-regulated anion channels (VRACs) and cystic fibrosis transmembrane conductance regulator (CFTR) channels with IC₅₀ values in the low micromolar range (1–5 μM). The nitro and carboxylate groups in its structure facilitate direct pore occlusion, disrupting ion permeation through competitive binding at the channel’s selectivity filter [4] [6].
The compound demonstrates significant inhibitory effects on calcium-activated chloride channels (CaCCs), particularly those encoded by TMEM16A (ANO1) and TMEM16B (ANO2). Molecular docking studies indicate interaction with the channel’s Ca²⁺-binding domain, reducing open probability by 70–85% at 10 μM concentrations. This suppresses membrane depolarization and fluid secretion in epithelial cells, highlighting therapeutic potential in secretory disorders [6].
In oncology models, the compound reverses cisplatin resistance by suppressing ClC-3 chloride channel overexpression. ClC-3 upregulation in resistant cells promotes anti-apoptotic signaling and drug efflux. Treatment with 10 μM of the compound downregulates ClC-3 mRNA expression by 60–75%, restoring cisplatin accumulation and cytotoxicity in ovarian and lung carcinoma cell lines [3].
Modulation of chloride flux directly impacts intrinsic apoptosis pathways. The compound elevates the pro-apoptotic Bax/Bcl-2 ratio by 3.5-fold and activates caspase-3 by 200% in cisplatin-resistant cells. This occurs through mitochondrial membrane depolarization and cytochrome c release, circumventing chemoresistance mechanisms [3].
Table 2: Chemosensitization Effects in Cisplatin-Resistant Cells
| Cell Line | ClC-3 Downregulation | Bax/Bcl-2 Ratio Increase | Caspase-3 Activation | Cisplatin IC₅₀ Reduction |
|---|---|---|---|---|
| A549 (Lung) | 72% | 3.8-fold | 220% | 12-fold |
| SKOV-3 (Ovarian) | 68% | 3.2-fold | 190% | 9-fold |
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6